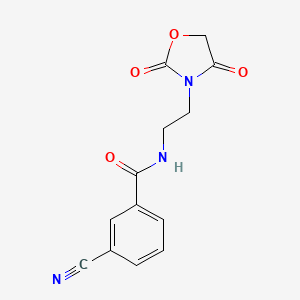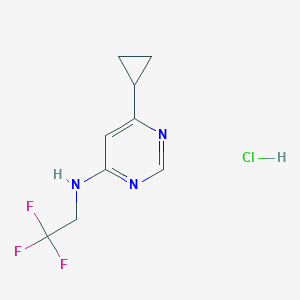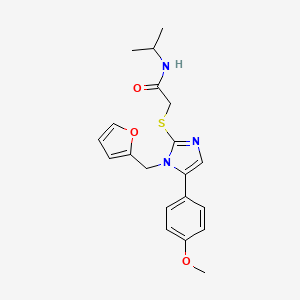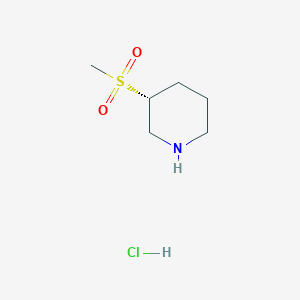
6-(naphthalen-1-yl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(naphthalen-1-yl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its various biological activities. It is a pyridazine derivative that has been synthesized and studied for its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Electronic Properties Analysis
- A related compound, [2-(2-nitrobenzylidene)-amino naphthalene], was prepared and its crystal structure in the monoclinic system was analyzed. This study revealed insights into intermolecular interactions and stability of crystal structures through Hirshfeld surface analysis and PIXEL calculations. HOMO and LUMO analysis determined the charge transfer between benzene and naphthalene rings, providing valuable information for the development of materials with specific electronic properties (Subashini, Arunagiri, & Saranya, 2020).
Lanthanide Complexes and Magnetic Relaxation
- Lanthanide(iii) complexes using Schiff base ligands involving naphthalene demonstrated slow magnetic relaxation behavior, particularly for Dy2 and Ho2 compounds. This research contributes to the understanding of magnetic interactions in lanthanide complexes, which is crucial for designing materials for magnetic and electronic applications (Zhang et al., 2016).
Nitration Studies in Aqueous Systems
- The nitration process of naphthalene was studied to understand the formation of nitroaromatic compounds in atmospheric hydrometeors. This research is significant for environmental chemistry, particularly in understanding atmospheric pollution and chemical transformations (Vione et al., 2005).
Synthesis of Bioactive Molecules
- The synthesis of various bioactive molecules, including those with naphthalene, was explored. This research is instrumental in developing new pharmaceuticals and understanding the chemical pathways for synthesizing complex organic compounds (Alonso, Ramón, & Yus, 1997).
Fluorescent Chemodosimeter Development
- A Schiff base system with naphthalene groups was synthesized and characterized as a fluorescent chemodosimeter for Zn2+ ions. This research contributes to the field of chemical sensing and molecular electronics, particularly in designing sensors for specific ions (Azadbakht & Keypour, 2012).
Conducting Polymers from Pyrrole-based Monomers
- The synthesis and characterization of conducting polymers using pyrrole-based monomers, including those with naphthalene, were explored. This research is crucial for the development of new materials for electronic and photonic applications (Sotzing et al., 1996).
Metal-Organic Coordination Frameworks
- The design of metal-organic coordination frameworks involving naphthalene was investigated. This research contributes to the field of crystallography and materials science, particularly in the development of novel materials with specific structural and functional properties (Sekiya, Nishikiori, & Ogura, 2006).
Propiedades
IUPAC Name |
6-naphthalen-1-yl-2-[(4-nitrophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-21-13-12-20(19-7-3-5-16-4-1-2-6-18(16)19)22-23(21)14-15-8-10-17(11-9-15)24(26)27/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKAGYKYBUHMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(naphthalen-1-yl)-2-(4-nitrobenzyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N6-(2-morpholinoethyl)-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2954474.png)
